Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate
Description
Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate (CAS 59128-03-9) is a halogenated imidazo[1,2-a]pyridine derivative with significant pharmacological and synthetic relevance. Its molecular formula is C₁₁H₁₀Cl₂N₂O₂, with a molar mass of 273.12 g/mol. Key physical properties include a density of 1.43 g/cm³ (predicted), melting point of 92–93°C (hexane solvent), and a pKa of 5.14 (predicted) . The compound features two chlorine atoms at the 6- and 8-positions of the imidazo[1,2-a]pyridine core, which influence its electronic properties and reactivity.
Properties
IUPAC Name |
ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2/c1-2-17-10(16)4-8-6-15-5-7(12)3-9(13)11(15)14-8/h3,5-6H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDHHSNKPGDGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C=C(C=C(C2=N1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00315681 | |
| Record name | Ethyl (6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00315681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59128-03-9 | |
| Record name | NSC296226 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00315681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This is achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine, with a halogenated compound.
Chlorination: The imidazo[1,2-a]pyridine core is then chlorinated at the 6 and 8 positions using reagents like thionyl chloride or phosphorus pentachloride.
Chemical Reactions Analysis
Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro positions. Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: The imidazo[1,2-a]pyridine core can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Scientific Research Applications
The biological activity of Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate has been explored in several studies, revealing its potential in antimicrobial and anticancer research.
Antimicrobial Activity
Research has demonstrated that derivatives of similar structures exhibit significant antimicrobial properties against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values around 256 µg/mL against Escherichia coli and Staphylococcus aureus.
This suggests that this compound may possess comparable antimicrobial efficacy .
Cytotoxicity and Anticancer Potential
Studies investigating the cytotoxic effects of similar compounds indicate promising results against cancer cell lines. For example:
- Compounds with analogous structural motifs have demonstrated selective cytotoxicity toward human cancer cells while sparing normal cells.
Future research should focus on evaluating the specific cytotoxic effects of this compound in various cancer models using assays such as MTT and flow cytometry .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial activity of various imidazo[1,2-a]pyridine derivatives. The findings indicated that compounds with similar structures to this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The structural features significantly influenced their antimicrobial potency.
| Compound Name | Structure | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Related Compound A | TBD | Positive | Enzyme Inhibition |
| Related Compound B | TBD | Moderate | DNA Intercalation |
Case Study 2: Cytotoxicity Assessment
In another investigation focusing on pyridine-based compounds, researchers found that certain derivatives induced apoptosis in cancer cell lines. The study highlighted the importance of structural modifications in enhancing cytotoxic effects.
| Compound Name | Structure | Cytotoxicity | Mechanism |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Benzothiazole Derivative | TBD | High | Apoptosis Induction |
| Thiazole Hydrazone | TBD | Moderate | Cell Cycle Arrest |
Mechanism of Action
The mechanism of action of Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the PI3Kα enzyme, which plays a crucial role in cell growth and survival pathways. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Derivatives
Ethyl 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetate (CAS 59128-04-0)
- Molecular Formula : C₁₁H₁₁BrN₂O₂
- Molar Mass : 283.12 g/mol
- Key Differences :
- Applications : Used as a precursor in drug discovery, leveraging bromine’s reactivity in cross-coupling reactions .
Ethyl 3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylate (CAS 478040-91-4)
- Molecular Formula : C₁₀H₇Cl₂N₂O₂
- Key Differences: Chlorine substituents at 3- and 6-positions instead of 6,6.
Functional Group Variations
2-(2-(4-(2-Fluoroethoxy)phenyl)-6,8-Dichloroimidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide
- Key Features: Incorporates a fluorinated ethoxy group and acetamide moiety. Enhanced metabolic stability and solubility compared to the ethyl ester parent compound. Potential CNS applications due to fluorinated groups’ blood-brain barrier permeability .
Ethyl 6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylate Hydrobromide
Methyl- and Aryl-Substituted Derivatives
Ethyl 2-(6-Methyl-2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetate (CAS 193979-47-4)
Pharmacological and Industrial Relevance
- 6,8-Dichloro Derivative : Used in platinum-based anticancer agents (e.g., Pt(IV) complexes) due to its ability to coordinate metal ions .
- Bromo Analog : Preferred in Suzuki-Miyaura couplings for introducing aryl/heteroaryl groups .
- Fluorinated Derivatives : Explored for CNS-targeting drugs, leveraging fluorine’s metabolic stability and bioavailability .
Biological Activity
Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H10Cl2N2O2
- Molecular Weight : 273.12 g/mol
- CAS Number : 59128-03-9
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The imidazo[1,2-a]pyridine scaffold has been shown to possess inhibitory effects against various bacterial strains. For instance, studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can inhibit bacterial topoisomerases, which are essential for bacterial DNA replication and transcription .
Anticancer Activity
This compound has been investigated for its anticancer properties. It may act as an inhibitor of specific kinases involved in cancer cell proliferation. The mechanism likely involves the disruption of signaling pathways critical for tumor growth .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : It may inhibit protein kinases or other enzymes that regulate cell signaling pathways.
- DNA Interaction : The compound's structure allows it to intercalate into DNA, potentially disrupting replication processes.
Study on Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives found that compounds with similar structures demonstrated significant activity against ESKAPE pathogens—bacteria known for their resistance to antibiotics. This compound was among the compounds tested .
Anticancer Studies
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The compound's potential as a therapeutic agent is being explored in ongoing research focused on its selective action against cancer cells while sparing normal cells .
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate?
The compound can be synthesized via cyclization reactions. A common approach involves reacting chloroacetyl intermediates with aminopyridine derivatives under refluxing ethanol. For example, cyclization of ethyl 2-[4-(chloroacetyl)phenyl]propionate with 2-aminopyridine yields imidazo[1,2-a]pyridine derivatives, followed by hydrolysis and functionalization to introduce dichloro substituents . Optimization of reaction conditions (e.g., solvent, temperature, catalyst) has been shown to improve yields, with ethanol as a preferred solvent due to its ability to stabilize intermediates .
Q. How is the compound characterized structurally and analytically?
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for small molecules. This method confirms the spatial arrangement of chlorine substituents and ester groups .
- Spectroscopy : NMR (¹H/¹³C) and mass spectrometry (MS) are critical for verifying molecular structure. For example, ¹H NMR can resolve signals for the ethyl ester group (~1.3 ppm for CH₃, ~4.2 ppm for CH₂) and imidazo[1,2-a]pyridine protons .
- Elemental analysis : Validates purity and stoichiometry, especially for halogenated derivatives .
Q. What are the stability and storage considerations for this compound?
The compound’s ester group may hydrolyze under acidic or basic conditions. Stability studies recommend storage in anhydrous environments at -20°C to prevent degradation. Impurities such as free acids (e.g., 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid) can form under humid conditions, necessitating regular purity checks via HPLC .
Advanced Research Themes
Q. How does structural modification influence biological activity?
- Cytotoxicity : Chlorine substituents at positions 6 and 8 enhance electron-withdrawing effects, potentially increasing binding affinity to biological targets. In Pt(IV) prodrugs, the ethyl ester group facilitates cellular uptake, with cytotoxicity assays (e.g., IC₅₀ measurements) used to evaluate efficacy .
- SAR studies : Comparative studies with non-chlorinated analogs (e.g., ethyl imidazo[1,2-a]pyridin-2-yl-acetate) reveal that dichloro substitution improves metabolic stability but may reduce solubility .
Q. What computational methods are used to predict electronic properties?
Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For imidazo[1,2-a]pyridines, electron-deficient cores (due to Cl substituents) show reduced HOMO energies, correlating with electrophilic reactivity in cross-coupling reactions . Molecular docking studies further assess interactions with enzymes (e.g., cytochrome P450) .
Q. How is the compound utilized in coordination chemistry?
The acetate moiety can act as a ligand in metal complexes. For example, in Pt(IV) derivatives, the ester coordinates with Pt centers, forming octahedral complexes. XANES/EXAFS spectroscopy validates coordination geometry, while cytotoxicity assays compare efficacy against cisplatin-resistant cell lines .
Q. What are the challenges in achieving high purity, and how are they addressed?
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes halogenated byproducts. Recrystallization in ethanol/water mixtures improves crystalline purity .
- Analytical validation : LC-MS with electrospray ionization (ESI) detects trace impurities (e.g., dechlorinated analogs). Quantitative ¹⁹F NMR (if fluorinated analogs are present) can resolve <1% contaminants .
Contradictions and Limitations
- Synthesis yields : While cyclization in ethanol achieves ~75% yields , alternative routes (e.g., microwave-assisted synthesis) claim higher efficiency but lack reproducibility .
- Biological activity : Dichloro substitution enhances stability but may reduce aqueous solubility, complicating in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
